- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors, RSC Advances, 2016, 6(115), 114879-114888

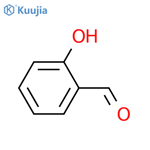

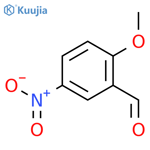

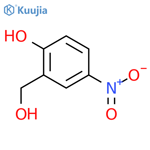

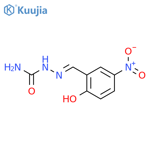

Cas no 97-51-8 (5-Nitrosalicylaldehyde)

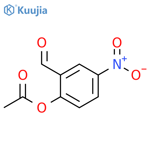

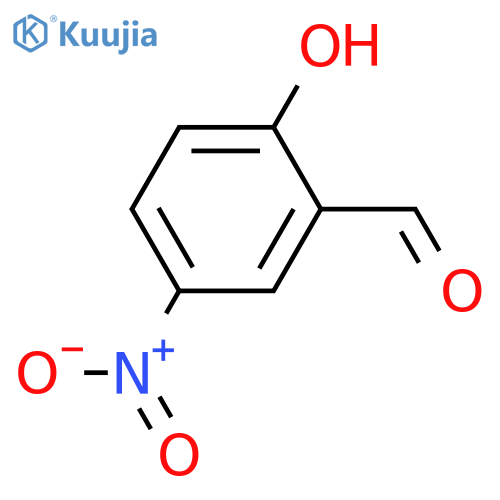

5-Nitrosalicylaldehyde structure

商品名:5-Nitrosalicylaldehyde

5-Nitrosalicylaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-nitrobenzaldehyde

- 5-NITROSALICALDEHYDE

- AKOS 90780

- BENZALDEHYDE, 2-HYDROXY-5-NITRO-

- TIMTEC-BB SBB003885

- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)

- 2-hydroxy-5-nitro-benzaldehyd

- 5-nitro-salicylaldehyd

- -Nitro-2-hydroxybenzaldehyde

- Salicylaldehyde, 5-nitro-

- 5-Nitrosalicylaldehdye

- 5-Nitrosalicyaldehyde

- 2-NITROSALICYLALDEHYDE

- 5-NITROSOSALICYLALDEHYDE

- 5-NITROSALICLALDEHYDE

- Hydroxy-5-nitrobenzaldehyde,

- 5-Nitrosalicylaldehyde

- 5-Nitrosalicylaldehy

- 5NSA

- 2-HYDROXY 5-NITROBENZALDEHYDE

- 2-Hydroxy-5-nitrobenzaldehyde (ACI)

- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)

- 2-Formyl-4-nitrophenol

- 2-Hydroxy-5-nitrobenzaldehye

- 5-Nitro-2-hydroxybenzaldehyde

- 5-Nitrosalicylaladhyde

- 6-Hydroxy-3-nitrobenzaldehyde

- NSC 881

- NSC 97387

- 2-Hydroxy-5-nitrobenzaldehyde,98%

- UNII-ZJ6GGT3K66

- 2-Hydroxy-5-nitro-benzaldehyde

- SY004427

- NSC881

- MFCD00007337

- N0255

- CS-M1907

- ZJ6GGT3K66

- BBL000323

- AKOS000108208

- AH-034/32841024

- PS-6254

- AC-3345

- EN300-18390

- DB-004004

- DTXSID6059154

- SCHEMBL79298

- F11283

- CHEMBL3660344

- US8614253, .3-39

- 2-Hydroxy-5-nitrobenzaldehyde, 98%

- NSC-881

- EINECS 202-587-0

- NS00040518

- GEO-01539

- F2191-0160

- NSC-97387

- BDBM111008

- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)

- Z57160172

- STK346021

- Oprea1_813586

- DTXCID0049024

- PD129677

- Q-200288

- 97-51-8

- AI3-52608

- 5-nitro-2-hydroxy-benzaldehyde

- 5-nitro salicylaldehyde

-

- MDL: MFCD00007337

- インチ: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H

- InChIKey: IHFRMUGEILMHNU-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(O)=CC=C([N+](=O)[O-])C=1

- BRN: 512565

計算された属性

- せいみつぶんしりょう: 167.021858g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 167.021858g/mol

- 単一同位体質量: 167.021858g/mol

- 水素結合トポロジー分子極性表面積: 83.1Ų

- 重原子数: 12

- 複雑さ: 188

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.5216 (rough estimate)

- ゆうかいてん: 125-128 °C (lit.)

- ふってん: 295.67°C (rough estimate)

- フラッシュポイント: 137.3°C

- 屈折率: 1.6280 (estimate)

- すいようせい: Soluble in water (partly).

- PSA: 83.12000

- LogP: 1.63610

- かんど: Air & Light Sensitive

- ようかいせい: 使用できません

5-Nitrosalicylaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:CU6675000

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- リスク用語:R22; R36/37/38

- TSCA:Yes

5-Nitrosalicylaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Nitrosalicylaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥465.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 100g |

¥193.00 | 2024-04-23 | |

| TRC | N520950-5g |

5-Nitrosalicylaldehyde |

97-51-8 | 5g |

$ 127.00 | 2023-09-06 | ||

| Enamine | EN300-18390-10.0g |

2-hydroxy-5-nitrobenzaldehyde |

97-51-8 | 95% | 10g |

$32.0 | 2023-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |

5-Nitrosalicylaldehyde |

97-51-8 | 97% | 10g |

¥49.90 | 2023-09-01 | |

| Ambeed | A151323-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$52.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |

5-Nitrosalicylaldehyde |

97-51-8 | 98% | 25g |

¥46.00 | 2024-04-23 | |

| Oakwood | 013603-10g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 10g |

$17.00 | 2024-07-19 | |

| Oakwood | 013603-100g |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 98% | 100g |

$82.00 | 2024-07-19 | |

| Alichem | A014000394-250mg |

2-Hydroxy-5-nitrobenzaldehyde |

97-51-8 | 97% | 250mg |

$480.00 | 2023-08-31 |

5-Nitrosalicylaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform

リファレンス

- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane, International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

合成方法 4

はんのうじょうけん

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt

リファレンス

- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditions, Russian Journal of Organic Chemistry, 2006, 42(6), 844-848

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min

1.2 40 min, rt

1.2 40 min, rt

リファレンス

- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrate, Journal of Chemical Research, 2008, (12), 722-724

合成方法 7

はんのうじょうけん

1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux

リファレンス

- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones, Synthetic Communications, 2003, 33(11), 1839-1844

合成方法 8

はんのうじょうけん

1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min

リファレンス

- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditions, Green Chemistry Letters and Reviews, 2015, 8(3-4), 50-55

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt

リファレンス

- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt

リファレンス

- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen, Journal of the Iranian Chemical Society, 2017, 14(9), 1917-1933

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt

リファレンス

- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalyst, Green Chemistry, 2020, 22(19), 6600-6613

合成方法 15

はんのうじょうけん

1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol

リファレンス

- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C

リファレンス

- Method for synthesizing mesalazine, China, , ,

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux

リファレンス

- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions, Indian Journal of Chemistry, 2005, (2005), 577-580

合成方法 19

はんのうじょうけん

1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux

リファレンス

- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditions, Journal of the Iranian Chemical Society, 2008, ,

合成方法 20

はんのうじょうけん

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt

リファレンス

- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate, Bulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240

5-Nitrosalicylaldehyde Raw materials

- 2-(Hydroxymethyl)-4-nitrobenzenol

- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-

- 2-Chlorobenzaldehyde

- 2-Hydroxybenzaldehyde

- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline

- Benzaldehyde, 2-(acetyloxy)-5-nitro-

- Benzaldehyde,2-hydroxy-5-nitro-, oxime

- 2-Methoxy-5-nitrobenzaldehyde

5-Nitrosalicylaldehyde Preparation Products

5-Nitrosalicylaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-51-8)5-Nitrosalicylaldehyde

注文番号:LE5910

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

5-Nitrosalicylaldehyde 関連文献

-

1. Book reviews

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

97-51-8 (5-Nitrosalicylaldehyde) 関連製品

- 65-49-6(4-Aminosalicylic acid)

- 81-55-0(1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione)

- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)

- 25016-02-8(2-Methoxy-5-nitrobenzaldehyde)

- 85-38-1(2-hydroxy-3-nitro-benzoic acid)

- 52924-54-6(2,3-Dihydroxy-5-nitrobenzaldehyde)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97-51-8)5-Nitrosalicylaldehyde

清らかである:99%

はかる:1kg

価格 ($):296.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-51-8)5-硝基水杨醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ